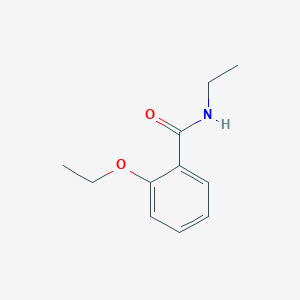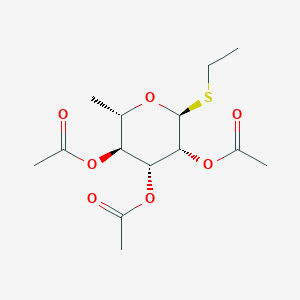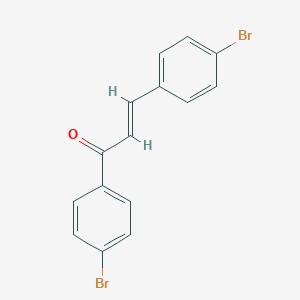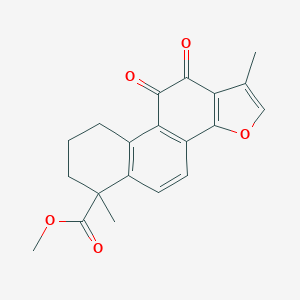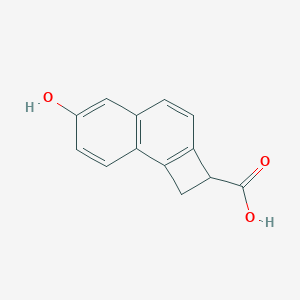
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid, also known as HCNA, is a synthetic compound that has been widely studied for its potential applications in scientific research. HCNA is a bicyclic aromatic carboxylic acid that has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in tumor growth and proliferation. 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has been shown to exhibit a number of unique biochemical and physiological effects. Studies have shown that 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid can inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which are known to contribute to the development of cancer. 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has also been shown to inhibit the activity of certain transcription factors that are involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid in scientific research is its potent anti-tumor activity. This makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to using 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid in lab experiments. For example, 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid is a synthetic compound that may not accurately reflect the activity of natural compounds that are found in living organisms.
Direcciones Futuras
There are a number of future directions that could be pursued in the study of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid. One area of research that holds promise is the development of new cancer therapies based on 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid. Another area of research that could be explored is the use of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid as a tool for studying the mechanisms of tumor growth and proliferation. Additionally, the potential applications of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid in other areas of scientific research, such as neuroscience and immunology, could also be explored.
Métodos De Síntesis
The synthesis of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid involves a series of chemical reactions that begin with the reaction of 2-nitrobenzaldehyde with cyclopentadiene to form a Diels-Alder adduct. This adduct is then subjected to a series of reduction and oxidation reactions to yield 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid as the final product.
Aplicaciones Científicas De Investigación
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the most promising applications of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid is in the field of cancer research. Studies have shown that 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid exhibits potent anti-tumor activity, making it a promising candidate for the development of new cancer therapies.
Propiedades
Número CAS |
125363-72-6 |
|---|---|
Nombre del producto |
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid |
Fórmula molecular |
C13H10O3 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
6-hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O3/c14-8-2-4-9-7(5-8)1-3-10-11(9)6-12(10)13(15)16/h1-5,12,14H,6H2,(H,15,16) |
Clave InChI |
AGWMUHOZWMNNMW-UHFFFAOYSA-N |
SMILES |
C1C(C2=C1C3=C(C=C2)C=C(C=C3)O)C(=O)O |
SMILES canónico |
C1C(C2=C1C3=C(C=C2)C=C(C=C3)O)C(=O)O |
Sinónimos |
6-hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid 6-OH-DCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



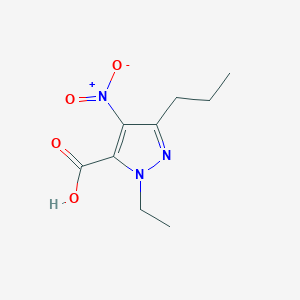
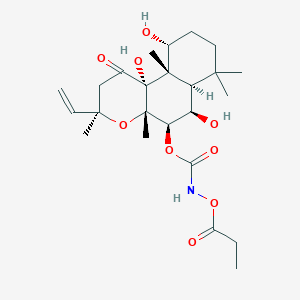
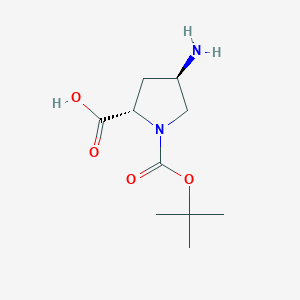
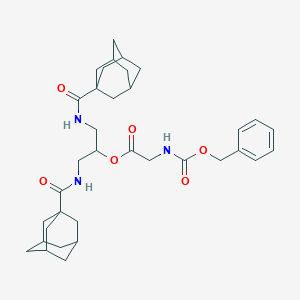
![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
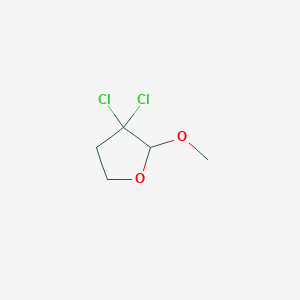
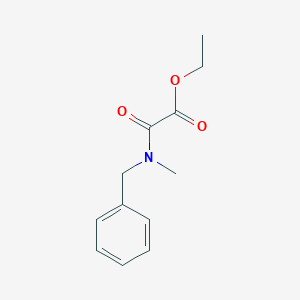
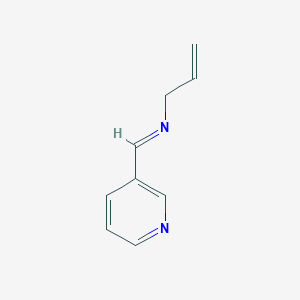
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)
![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)
